2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide
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Overview
Description
2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide is a chemical compound that features a pyrazole ring substituted with a bromine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide typically involves the reaction of 4-bromo-1H-pyrazole with 2-amino-3-chloropropanamide under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide
- 2-Amino-3-(4-fluoro-1H-pyrazol-1-YL)propanamide
- 2-Amino-3-(4-methyl-1H-pyrazol-1-YL)propanamide
Uniqueness
2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets. Additionally, the bromine atom can be easily substituted with other functional groups, providing a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C6H9BrN4O |
---|---|
Molecular Weight |
233.07 g/mol |
IUPAC Name |
2-amino-3-(4-bromopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C6H9BrN4O/c7-4-1-10-11(2-4)3-5(8)6(9)12/h1-2,5H,3,8H2,(H2,9,12) |
InChI Key |
JZNALYSOTUDFKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(C(=O)N)N)Br |
Origin of Product |
United States |
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